molecular formula C9H14FN3O5 B13820479 4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one hydrate

4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one hydrate

Cat. No.: B13820479
M. Wt: 263.22 g/mol
InChI Key: KUYKYENKWWNPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Deoxy-2’-fluorocytidine hydrate is a fluorinated nucleoside analog with the molecular formula C9H14FN3O5. It is a derivative of cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a fluorine atom. This modification imparts unique properties to the compound, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-2’-fluorocytidine hydrate typically involves the fluorination of cytidine derivatives. One common method is the reaction of cytidine with diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions. The reaction is usually carried out in anhydrous solvents like dichloromethane or acetonitrile at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of 2’-Deoxy-2’-fluorocytidine hydrate follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield. The compound is then hydrated to form the final product, which is stored under specific conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-2’-fluorocytidine hydrate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.

    Solvents: Dichloromethane, acetonitrile.

    Catalysts: Lewis acids like boron trifluoride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various fluorinated derivatives, while oxidation can produce corresponding oxo-compounds.

Scientific Research Applications

2’-Deoxy-2’-fluorocytidine hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated nucleosides.

    Biology: Employed in studies of DNA and RNA interactions due to its structural similarity to natural nucleosides.

    Medicine: Investigated for its potential antiviral and anticancer properties. It acts as an inhibitor of viral replication and has shown promise in preclinical studies.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of 2’-Deoxy-2’-fluorocytidine hydrate involves its incorporation into DNA or RNA, where it disrupts normal nucleic acid function. The fluorine atom at the 2’ position enhances the compound’s stability and resistance to enzymatic degradation. This modification allows it to inhibit viral polymerases and other enzymes involved in nucleic acid synthesis, thereby exerting its antiviral and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Deoxy-2’-fluoro-5-methylcytidine
  • 2’-Deoxy-2’-fluoro-2’-C-methylcytidine
  • 2’-Deoxy-2’-fluoro-5-ethynyluridine

Uniqueness

2’-Deoxy-2’-fluorocytidine hydrate is unique due to its specific fluorination at the 2’ position, which imparts distinct chemical and biological properties. Compared to other fluorinated nucleosides, it offers a balance of stability and reactivity, making it suitable for various applications in research and medicine.

Properties

IUPAC Name

4-amino-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O4.H2O/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16;/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYKYENKWWNPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.